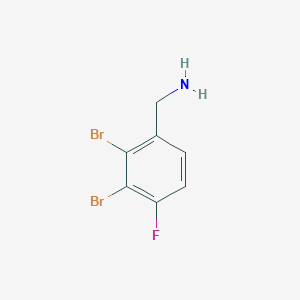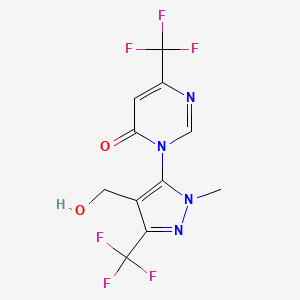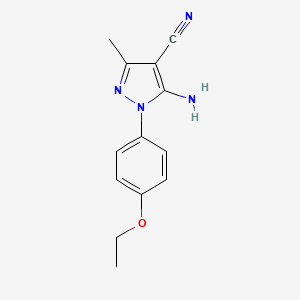
叔丁基3-(吡啶-3-基)氮杂环丁烷-1-羧酸酯
描述
“tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is a compound with a similar structure . It has a molecular weight of 263.34 and is stored at 4 degrees Celsius . It’s an oil in its physical form .
Synthesis Analysis
Azetidines can be synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of microwave irradiation .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is 1S/C14H21N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-4-6-16-7-5-11/h4-7H,8-10,15H2,1-3H3 .
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, Suzuki-Miyaura-type cross-couplings can occur between alkyl iodides and aryl organoborons . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine can provide various 3-arylazetidines .
Physical And Chemical Properties Analysis
“tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is an oil in its physical form . It has a molecular weight of 263.34 .
科学研究应用
“叔丁基3-(吡啶-3-基)氮杂环丁烷-1-羧酸酯”的综合分析
“叔丁基3-(吡啶-3-基)氮杂环丁烷-1-羧酸酯”是一种化学化合物,在科学研究中有着广泛的应用。以下是对六种独特应用的详细分析,每种应用都在单独的部分中以丰富且信息丰富的內容呈現。
化学合成和药物开发: 这种化合物作为合成各种药理活性分子的构建单元。 由于存在可进行进一步转化反应的反应性官能团,其结构在构建复杂分子方面特别有用 .
抗结核剂: 研究表明,吡啶-3-基衍生物在抗结核剂的设计和合成中具有潜力。 这些化合物对结核分枝杆菌显示出显着的活性,并被认为是开发用于治疗结核病的新治疗方案的潜在药物 .
SARS-CoV 蛋白酶抑制: 在寻找针对严重急性呼吸系统综合征冠状病毒 (SARS-CoV) 3CL 蛋白酶的有效非共价小分子抑制剂的过程中,已经探索了叔丁基3-(吡啶-3-基)氮杂环丁烷-1-羧酸酯的衍生物。 这些研究对于开发治疗冠状病毒感染的药物至关重要 .
分子对接研究: 该化合物的衍生物用于分子对接研究,以了解药物与其靶标之间的相互作用。 这有助于预测药物分子与靶标的取向,这对合理药物设计至关重要 .
有机合成: 作为有机合成中的中间体,叔丁基3-(吡啶-3-基)氮杂环丁烷-1-羧酸酯用于将吡啶-3-基官能团引入其他化合物中。 这在合成具有特定所需性质的复杂有机分子中具有重要价值 .
药代动力学和代谢研究: 化合物中的叔丁基通常用于药代动力学研究,以改变新药候选物的代谢稳定性。 它可以影响药物的吸收、分布、代谢和排泄 (ADME) 特性 .
安全和危害
生化分析
Biochemical Properties
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions. Additionally, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate may interact with other proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . By modulating these pathways, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate can impact cell survival, proliferation, and differentiation. Additionally, this compound may influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to changes in the metabolism of various substrates, including drugs and endogenous compounds. Additionally, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression, enzyme activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and health becomes more pronounced at specific dosage levels. It is essential to carefully monitor and adjust the dosage of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate in animal studies to avoid potential toxicity and adverse effects.
Metabolic Pathways
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The metabolites of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels. Additionally, this compound may affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and multidrug resistance proteins . Once inside the cells, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins and other extracellular binding partners.
Subcellular Localization
The subcellular localization of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can localize to the nucleus, affecting gene expression and other nuclear processes. The subcellular localization of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is essential for its specific biochemical and cellular effects.
属性
IUPAC Name |
tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARHTOLGVQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)






![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)